molecular formula C18H19NO3 B6380411 2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol CAS No. 1261931-57-0

2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol

Cat. No.: B6380411
CAS No.: 1261931-57-0
M. Wt: 297.3 g/mol
InChI Key: PUQLXGOPPLTCMG-UHFFFAOYSA-N
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Properties

IUPAC Name

[3-(4-hydroxy-3-methoxyphenyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-22-17-12-14(7-8-16(17)20)13-5-4-6-15(11-13)18(21)19-9-2-3-10-19/h4-8,11-12,20H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQLXGOPPLTCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)N3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685784
Record name (4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-57-0
Record name Methanone, (4′-hydroxy-3′-methoxy[1,1′-biphenyl]-3-yl)-1-pyrrolidinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261931-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the reaction between maleic anhydride and aromatic amines, followed by ring opening and subsequent reactions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields .

Comparison with Similar Compounds

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